N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide
Description
N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with a unique structure that includes an amino group, a cyclopropoxy group, and a methanesulfonamide group
Properties
Molecular Formula |
C10H14N2O3S |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
N-(4-amino-2-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-16(13,14)12-9-5-2-7(11)6-10(9)15-8-3-4-8/h2,5-6,8,12H,3-4,11H2,1H3 |
InChI Key |
XYNDKVHVJUMBSO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)N)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-amino-2-cyclopropoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Amino-2-methoxyphenyl)methanesulfonamide
- N-(4-Amino-2-phenoxyphenyl)methanesulfonamide
Uniqueness
N-(4-Amino-2-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
